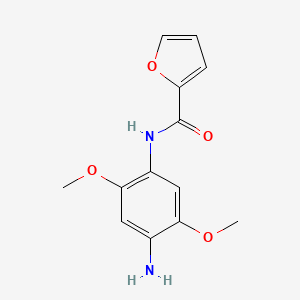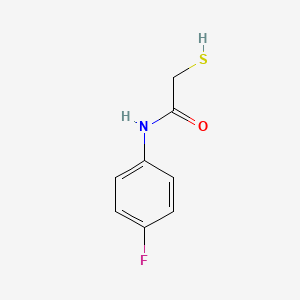
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives involves various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Another synthesis approach described the preparation of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides through a novel rearrangement reaction . These methods could potentially be adapted for the synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized using various spectroscopic techniques. For example, the structure of a novel compound formed from furan-2-carboxaldehyde and l-proline was elucidated using NMR, MS, UV, and IR spectroscopy . Similarly, the structure of a dimerization product from 2-amino-3-cyano-4,5-dihydrofurans was confirmed by X-ray diffraction . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo various chemical reactions. The Maillard-type reactions of furan-2-carboxaldehyde with amino acids lead to colored compounds with potential applications as dyes or pigments . Additionally, the dimerization and trimerization of 2-amino-3-cyano-4,5-dihydrofurans in formamide have been reported, indicating the reactivity of furan derivatives under certain conditions . These reactions could provide insights into the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. For instance, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing effectiveness against drug-resistant bacteria . The thermal decomposition of metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was studied, providing information on their stability . These studies suggest that this compound could also exhibit unique physical and chemical properties that may be explored for various applications.
科学的研究の応用
Furan Derivatives in Biomass Conversion and Polymer Production
Furan derivatives, including those derived from biomass, have been highlighted for their versatility in sustainable chemistry applications. For instance, furan compounds derived from plant biomass are key intermediates in creating sustainable polymers, functional materials, and fuels. These derivatives, like 5-hydroxymethylfurfural (HMF) and its subsequent products (e.g., 2,5-furandicarboxylic acid, 2,5-dimethylfuran), show potential in replacing non-renewable hydrocarbon sources in the chemical industry. Such advancements underscore the importance of furan derivatives in contributing to the development of environmentally friendly materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
将来の方向性
The future research directions for “N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the interesting properties of furan-2-carboxamide derivatives, this compound could potentially be a valuable target for future studies .
作用機序
Target of Action
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (NADF) is a potential drug target for the treatment of infectious diseases . It has been shown to inhibit bacterial growth and promote autophagy in vitro . The compound’s primary targets are likely to be bacterial cells and autophagy-related proteins, playing a crucial role in controlling infections and maintaining cellular homeostasis.
Mode of Action
NADF interacts with its targets by inhibiting bacterial growth and promoting autophagy . This interaction results in the suppression of bacterial proliferation and the enhancement of cellular cleanup processes. NADF also inhibits the signal pathways that are responsible for chronic pain due to diabetic neuropathy , indicating a potential analgesic effect.
Result of Action
The molecular and cellular effects of NADF’s action include the inhibition of bacterial growth, promotion of autophagy, and potential alleviation of chronic pain due to diabetic neuropathy . These effects suggest that NADF could be beneficial in the treatment of infectious diseases and conditions associated with chronic pain.
特性
IUPAC Name |
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHBARWTAYVMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)
![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)



![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

